molecular formula C8H13ClO2 B11719617 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one

1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one

Cat. No.: B11719617
M. Wt: 176.64 g/mol
InChI Key: BUQRBLKEUHEOFC-UHFFFAOYSA-N
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Description

1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one is an organic compound with the molecular formula C8H13ClO2. This compound is characterized by the presence of a chlorine atom, an ether group, and a butenone structure. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one can be synthesized through several methods. One common route involves the reaction of 4-chlorobutan-2-one with 2-methylpropan-2-ol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one involves its interaction with various molecular targets. The chlorine atom and ether group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

    1-Chloro-4-[(2-methylpropan-2-yl)oxy]butan-2-one: Similar structure but lacks the double bond in the butenone moiety.

    4-Chloro-3-[(2-methylpropan-2-yl)oxy]butan-2-one: Similar but with a different position of the chlorine atom.

Uniqueness: 1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one is unique due to the presence of both a chlorine atom and an ether group in a butenone structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

1-chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one

InChI

InChI=1S/C8H13ClO2/c1-8(2,3)11-5-4-7(10)6-9/h4-5H,6H2,1-3H3

InChI Key

BUQRBLKEUHEOFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC=CC(=O)CCl

Origin of Product

United States

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